3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20182667
Molecular Formula: C22H27N5O2S2
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O2S2 |
|---|---|
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H27N5O2S2/c1-4-5-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(3)10-12-25)23-18-7-6-15(2)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13- |
| Standard InChI Key | HMJFKUNRDINWGA-LGMDPLHJSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Introduction
Structural Features
This compound features a thiazolidine ring, a pyridopyrimidine core, and a piperazine moiety. The presence of these heterocyclic rings and functional groups contributes to its potential biological activities and chemical reactivity. The thiazolidine ring is known for its role in various biologically active compounds, while the pyridopyrimidine core can interact with specific biological targets, such as enzymes or receptors.
Synthesis and Chemical Reactivity
The synthesis of compounds with similar structures typically involves multi-step organic synthesis. Key steps include:
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Condensation reactions to form the thiazolidine ring.
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Coupling reactions to integrate the pyridopyrimidine core.
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Alkylation reactions to add the piperazine moiety.
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to achieve the desired product efficiently.
The chemical reactivity of this compound is influenced by its functional groups, particularly the thiazolidinone and pyridopyrimidine rings. Common reactions may include:
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Nucleophilic substitution reactions involving the piperazine nitrogen.
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Electrophilic addition reactions to the pyridopyrimidine ring.
Biological Activities and Potential Applications
Compounds with similar structures have been investigated for their biological activities, including:
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Inhibition of enzymes involved in disease pathways.
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Disruption of viral replication by targeting viral proteins.
These interactions are crucial for understanding potential therapeutic effects and mechanisms of action. The specificity of these interactions can lead to the development of targeted therapies with fewer side effects compared to traditional treatments.
Safety and Handling
While specific safety data for this compound are not readily available, compounds with similar structures often require caution due to potential skin and eye irritation. Handling should follow standard laboratory safety protocols, including the use of protective gloves and eyewear.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C23H28N4O3S2 | Contains a morpholine moiety instead of piperazine |
| 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C23H28N4O3S2 | Features an ethyl group on the piperazine ring |
The uniqueness of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific arrangement of functional groups and rings, which may confer distinct reactivity and biological activity compared to these similar compounds.
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